N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Description
N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S3 and its molecular weight is 418.55. The purity is usually 95%.
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Biological Activity
N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C₁₈H₁₈N₄O₂S₃
Molecular Weight: 418.6 g/mol
CAS Number: 1040653-82-4
The compound features a thiazolopyrimidine core structure, which is often associated with a range of biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to N-cyclopentyl-2-acetamide exhibit promising antimicrobial properties. A study focusing on thiazolidinone hybrids demonstrated their effectiveness against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives showed IC₉₀ values ranging from 0.058 to 0.22 µg/mL against M. bovis BCG, indicating strong antimycobacterial activity .
Anticancer Activity
The anticancer potential of compounds with similar structures has been highlighted in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, certain derivatives demonstrated selective cytotoxicity against human cancer cell lines such as MCF-7 and HCT116 with GI₅₀ values greater than 100 µg/mL, suggesting a favorable safety profile alongside efficacy .
The biological activity of N-cyclopentyl-2-acetamide is hypothesized to involve:
- Enzyme Inhibition: Many thiazolopyrimidine derivatives act by inhibiting key enzymes involved in bacterial metabolism or cancer cell growth.
- Receptor Interaction: These compounds may interact with cellular receptors that modulate signaling pathways related to inflammation or cell survival.
- DNA Interference: Some studies suggest that similar compounds can bind to DNA or RNA structures, disrupting replication or transcription processes.
Table: Summary of Biological Activities
Properties
IUPAC Name |
N-cyclopentyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c23-13(19-11-6-4-5-7-11)10-26-17-20-15-14(16(24)21-17)27-18(25)22(15)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCWJNJBUUYPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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